REACTION_CXSMILES
|
N1C=CC=CC=1.[C:7]1([N:17]2[C:21](=[S:22])[N:20]=[N:19][NH:18]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.Br[CH2:24][C:25]([O:27]C)=[O:26]>CS(C)=O.CCOC(C)=O>[C:7]1([N:17]2[C:21]([S:22][CH2:24][C:25]([OH:27])=[O:26])=[N:20][N:19]=[N:18]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N1NN=NC1=S
|
Name
|
|
Quantity
|
977 μL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting light yellow solution was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was successively washed with water (2×250 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude ester was dissolved in THF
|
Type
|
ADDITION
|
Details
|
aqueous 1 N NaOH solution was added
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in aqueous 1 N NaOH solution
|
Type
|
CUSTOM
|
Details
|
was slowly acidified to pH 2 at 0° C. with aqueous 1 N HCl solution
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N1N=NN=C1SCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |